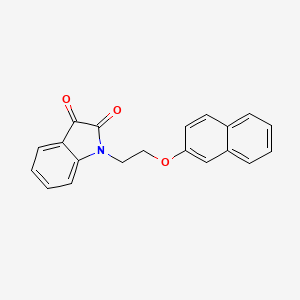

1-(2-(Naphthalen-2-yloxy)ethyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

1-(2-naphthalen-2-yloxyethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19-17-7-3-4-8-18(17)21(20(19)23)11-12-24-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZQVPJGRAERHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Naphthalen-2-yloxy)ethyl)indoline-2,3-dione typically involves the following steps:

Formation of the Indoline-2,3-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an ether linkage, often using a nucleophilic substitution reaction where a naphthalen-2-ol derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Naphthalen-2-yloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene or indoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce indoline derivatives.

Scientific Research Applications

1-(2-(Naphthalen-2-yloxy)ethyl)indoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Naphthalen-2-yloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*LogP values estimated using fragment-based methods.

- Naphthalene-containing derivatives (e.g., 1e and the target compound) exhibit higher molecular weights and LogP values, suggesting enhanced lipophilicity compared to aryl-substituted analogs. This may improve blood-brain barrier penetration for CNS targets (e.g., AChE inhibition) but reduce aqueous solubility .

- Piperazine-acetyl substituents (e.g., IIId) introduce hydrogen-bonding capacity and bulk, critical for AChE binding .

Research Findings and Implications

- Substituent Effects : Bulky, hydrophobic groups (e.g., naphthalene) enhance target binding in lipid-rich environments but may reduce solubility. Electron-withdrawing groups (e.g., -F, -Cl) improve antimicrobial activity by increasing electrophilicity .

- Synthetic Flexibility : The indoline-2,3-dione core permits diverse functionalization, enabling tailored pharmacokinetic and pharmacodynamic profiles .

- Unresolved Questions : Direct data on the target compound’s bioactivity and stability are lacking. Future studies should evaluate its AChE inhibition, antimicrobial spectrum, and metabolic stability.

Biological Activity

1-(2-(Naphthalen-2-yloxy)ethyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an indoline-2,3-dione core with a naphthalene moiety. This structural configuration is believed to contribute to its biological efficacy. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may influence various biochemical pathways by binding to enzymes or receptors, which can lead to alterations in cellular processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, leading to changes in signal transduction.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Studies have demonstrated its potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

A study conducted on the antimicrobial properties of the compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Inhibition zone diameter of 12 mm at the same concentration.

Anticancer Activity

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induced apoptosis with an IC50 value of approximately 25 µM. Molecular docking studies suggested that the compound binds effectively to the active site of key enzymes involved in cancer progression.

Anti-inflammatory Studies

In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Zone diameter: 15 mm |

| Antimicrobial | Escherichia coli | Zone diameter: 12 mm |

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 25 µM |

| Anti-inflammatory | Animal model (paw edema) | Significant reduction |

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include the indoline-2,3-dione carbonyls (δ ~170–180 ppm in ¹³C NMR) and aromatic protons from the naphthalene moiety (δ ~7.0–8.5 ppm in ¹H NMR) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the ethyloxy group) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis provides bond lengths and angles, as seen in structurally related naphthalene derivatives .

How can conflicting data regarding the compound’s bioactivity (e.g., antimicrobial vs. no activity) be systematically addressed?

Q. Advanced

- Replication under controlled conditions : Ensure identical assay protocols (e.g., microbial strains, incubation times). For example, antimicrobial studies on similar indolinones used standardized broth microdilution methods .

- Analytical validation : Use UPLC to confirm compound purity (>95%) and rule out impurities as confounding factors .

- Structure-activity relationship (SAR) analysis : Compare substituent effects; electron-withdrawing groups on the naphthalene ring may enhance activity, as observed in related indole derivatives .

What are the common impurities or byproducts formed during synthesis, and how are they identified and separated?

Q. Basic

- Unreacted starting materials : Residual naphthol or bromoethyl intermediates can persist; monitor via TLC (n-hexane:ethyl acetate = 9:1) .

- Dimerization byproducts : Ethylene-linked dimers may form during alkylation; these are separable via silica gel chromatography .

- Oxidation products : Indoline-2,3-dione may oxidize under harsh conditions; characterize by LC-MS and adjust reaction atmosphere (N₂ purge) .

What computational methods can predict the reactivity or stability of intermediates in the synthesis pathway?

Q. Advanced

- Density functional theory (DFT) : Calculate activation energies for key steps (e.g., alkylation) to identify rate-limiting stages .

- Molecular docking : For bioactive derivatives, predict binding affinities to target proteins (e.g., acetylcholinesterase) using tools like AutoDock .

- Solvent effect modeling : COSMO-RS simulations can optimize solvent selection for improved solubility and reaction efficiency .

What are the documented biological activities of structurally related indoline-2,3-dione derivatives, and how do substituents influence activity?

Q. Basic

- Cholinesterase inhibition : Analogous compounds with methoxy or halogen substituents on the aryl ring show IC₅₀ values <10 µM, attributed to enhanced electron density at the carbonyl group .

- Antimicrobial activity : Naphthalene-linked indolinones exhibit MICs of 8–32 µg/mL against S. aureus, with activity correlating to lipophilicity (LogP ~3.5) .

- Anticancer potential : Substituents like cyano groups (-CN) improve cytotoxicity by promoting DNA intercalation, as seen in indole-2,3-dione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.